chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide
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Overview
Description
Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide is a complex organometallic compound It features a ruthenium center coordinated with a chlororuthenium ion and a chiral ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide typically involves the coordination of the ruthenium center with the chiral ligand. The process begins with the preparation of the chiral ligand, which is synthesized through a series of steps involving the reaction of 1,2-diphenylethane with 3-phenylpropylamine and 4-methylbenzenesulfonyl chloride. The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like sodium borohydride to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to its original state or to lower oxidation states.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It can be used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Comparison with Similar Compounds
Similar Compounds
- Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique chiral ligand, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric catalysis, where the chirality of the catalyst can influence the outcome of the reaction.
Properties
Molecular Formula |
C30H31ClN2O2RuS |
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Molecular Weight |
620.2 g/mol |
IUPAC Name |
chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChI Key |
MDABGVLQRDDWLY-SEILFYAJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Origin of Product |
United States |
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